
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" is a chemical entity that appears to be related to various research efforts in the field of medicinal chemistry. The methoxyphenyl and indolinyl moieties suggest that the compound could be involved in interactions with biological targets, potentially offering therapeutic benefits.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions under controlled conditions. For instance, a similar compound with anti-cancer activity as methionine synthase inhibitors was synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Another synthesis approach for a compound with a methoxyphenyl group involved a reaction in boiling ethanol under acidic conditions, yielding the desired product with high efficiency . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of compounds with methoxyphenyl groups has been characterized using various spectroscopic techniques, including NMR and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding how the compound interacts with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide moiety. In the context of biological activity, these compounds can participate in interactions with enzymes or receptors, as seen in the synthesis of compounds with potential hypoglycemic activity . The presence of a methoxyphenyl group can also affect the electronic properties of the molecule, influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . Additionally, the presence of an indolinyl group could contribute to the compound's binding affinity for specific biological targets, as seen in compounds evaluated for anticancer properties .
科学的研究の応用
Pharmacological and Toxicological Insights
Pharmacodynamics and Metabolism
Research has extensively covered the metabolism and pharmacodynamics of compounds with structural similarities to the specified chemical, emphasizing the importance of genetic differences in metabolic pathways. These studies highlight the complex interplay between genotype and drug efficacy or toxicity, providing crucial insights into personalized medicine approaches (Zhao & Pickering, 2011).
Psychoactive Effects and Health Risks
Investigations into novel psychoactive substances reveal the significance of understanding the acute and long-term effects of such compounds. The psychoactive and hallucinogenic properties, alongside potential health risks, underscore the necessity for comprehensive toxicological evaluations to inform public health policies and clinical practices (Zawilska, 2014).
Environmental Considerations
Pollution and Remediation
Research on environmental contaminants highlights the persistence of pharmaceuticals like acetaminophen in aquatic environments and the subsequent efforts to develop efficient adsorption techniques for water treatment. These studies address the urgent need for innovative solutions to mitigate the environmental impact of pharmaceutical residues (Igwegbe et al., 2021).
Advanced Oxidation Processes
The exploration of advanced oxidation processes for the degradation of pharmaceuticals in water supplies illustrates the technological advancements in environmental engineering. By understanding the mechanisms and by-products of such degradation processes, researchers can enhance the safety and efficacy of water treatment systems (Qutob et al., 2022).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-8-5-14(10-13(16)11-18(20)22)19-17(21)9-12-3-6-15(23-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAUMHQHLCRUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
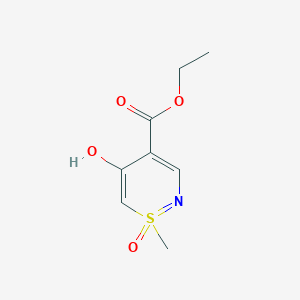
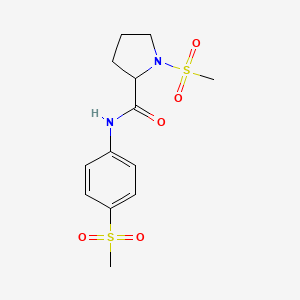
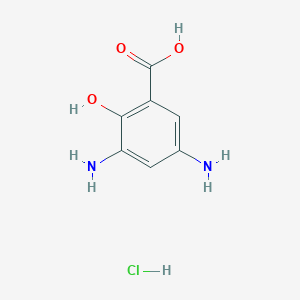
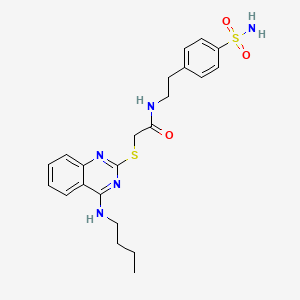

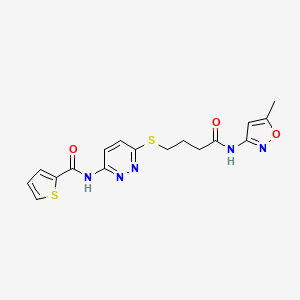
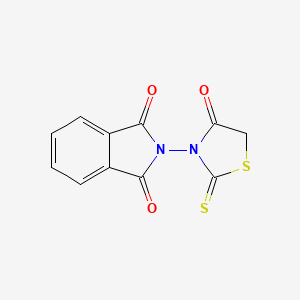
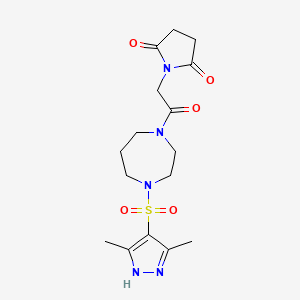

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
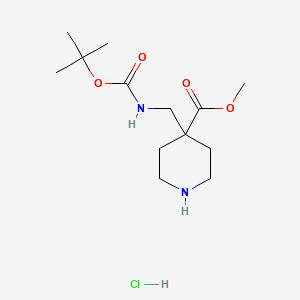
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)